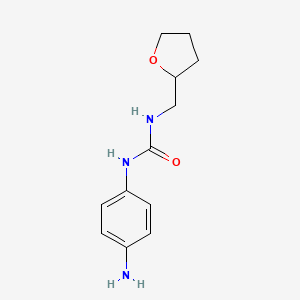
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amino group attached to a phenyl ring and an oxolan (tetrahydrofuran) moiety linked to a urea group. This unique combination of functional groups is believed to contribute to its biological activity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Aminophenyl Group | Aminophenyl |
| Oxolan Group | Oxolan |
| Urea Group | Urea |
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC). A study highlighted its cytotoxic effects on various cancer cell lines, showing promising results for further development as a therapeutic agent.
Case Study: FGFR1 Inhibition in TNBC
In a study focused on the design and synthesis of urea compounds as FGFR1 inhibitors, this compound was identified as having the ability to inhibit FGFR1, a key target in TNBC treatment. The compound demonstrated effective cytotoxicity against selected cell lines, with the ability to cross the blood-brain barrier, which is crucial for treating brain metastases commonly associated with TNBC .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of urea compounds exhibit varying degrees of antibacterial and antifungal activities. Specifically, studies have shown that modifications in the urea structure can enhance the activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity
| Pathogen | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 20 mm |
| Candida albicans | 18 mm |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially leading to enzyme inhibition or activation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the functional groups attached to the urea moiety significantly influence the compound's potency. For instance, replacing the amino group with other substituents may alter binding affinity and biological efficacy.
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Amino Group | High activity |
| Nitro Group | Moderate activity |
| Alkyl Substituents | Variable activity |
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKOQQFUMWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















